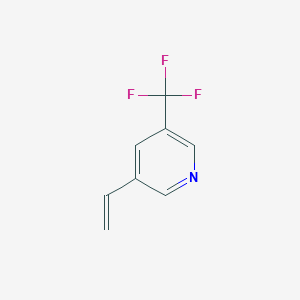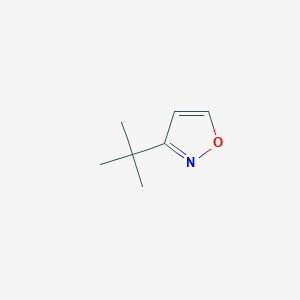
3-(tert-Butyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(tert-Butyl)isoxazole” is a compound that belongs to the isoxazole class, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions . It has a molecular formula of C8H12N2O3, an average mass of 184.193 Da, and a monoisotopic mass of 184.084793 Da .
Synthesis Analysis
The synthesis of isoxazoles, including “this compound”, has been a subject of research for many years. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Molecular Structure Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .Orientations Futures
Isoxazoles, including “3-(tert-Butyl)isoxazole”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Propriétés
Numéro CAS |
1003-86-7 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
3-tert-butyl-1,2-oxazole |
InChI |
InChI=1S/C7H11NO/c1-7(2,3)6-4-5-9-8-6/h4-5H,1-3H3 |
Clé InChI |
MUCMKDMHJJIVHM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NOC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-methylphenyl)amino]Cyclohexanecarbonitrile](/img/structure/B8739960.png)
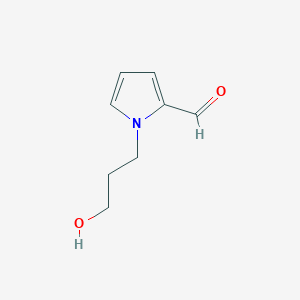
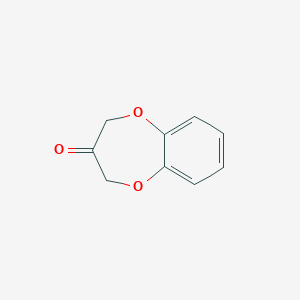
![Formamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)-](/img/structure/B8739992.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B8740009.png)
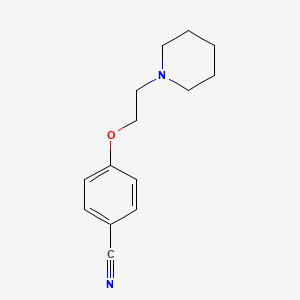
![2-Amino-5-chloro-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzamide](/img/structure/B8740016.png)
![2-(Methylsulfanyl)-5-[(pyridin-4-yl)methyl]pyrimidin-4(3H)-one](/img/structure/B8740023.png)

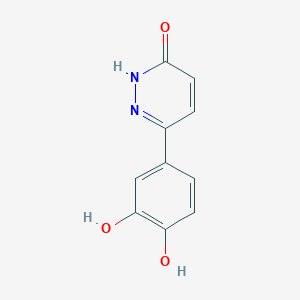
![N-cyano-N'-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B8740043.png)
